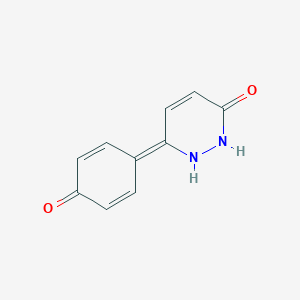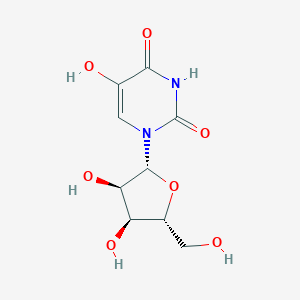
5-Hydroxyuridine
Übersicht
Beschreibung
5-Hydroxyuridine is a member of the class of uridines. It is uridine in which the hydrogen at position 5 of the uracil ring is substituted by a hydroxy group . It is a nucleoside and is widely distributed in nature .
Synthesis Analysis
The synthesis of 5-Hydroxyuridine involves several genes in Escherichia coli and Bacillus subtilis. The yrrMNO operon is identified in B. subtilis as important for the biosynthesis of 5-Hydroxyuridine . In E. coli, yegQ was found to be the only one of four peptidase U32 genes involved in 5-Hydroxyuridine synthesis .Molecular Structure Analysis
The molecular formula of 5-Hydroxyuridine is C9H12N2O7 . The molecular weight is 260.20 g/mol . The structure includes a uracil ring with a hydroxy group at position 5 .Chemical Reactions Analysis
5-Hydroxyuridine is a major lesion of uridine and cytosine produced in RNA by various chemical oxidants . The site-specifically modified oligoribonucleotides containing 5-Hydroxyuridine were synthesized with C5-hydroxy-5’-O-DMTr-2’ .Physical And Chemical Properties Analysis
5-Hydroxyuridine has a density of 1.8±0.1 g/cm3 . The index of refraction is 1.698 . It has 9 H bond acceptors and 5 H bond donors .Wissenschaftliche Forschungsanwendungen
Application in tRNA Anticodon Modifications
Specific Scientific Field
Molecular Biology, specifically tRNA modifications .
Summary of the Application
5-Hydroxyuridine (5-OHU) and its derivatives, such as 5-methoxycarbonylmethoxyuridine (mcmo 5 U), are modified nucleosides found at the anticodon wobble position in several tRNAs from Gram-negative bacteria . These modifications play critical roles in precise decoding of genetic codes .
Methods of Application or Experimental Procedures
The study identified mcmo 5 U as a major modification in tRNA Ala1, tRNA Ser1, tRNA Pro3, and tRNA Thr4 . The researchers used mass spectrometric analyses of individual tRNAs and a shotgun approach of total RNA from Escherichia coli .
Results or Outcomes
The terminal methylation frequency of mcmo 5 U in tRNA Pro3 was low (≈30%) in the early log phase of cell growth, gradually increased as growth proceeded, and reached nearly 100% in late log and stationary phases .
Application in Biosynthesis of 5-Methoxyuridine
Specific Scientific Field
Biochemistry, specifically tRNA modifications .
Summary of the Application
5-Hydroxyuridine (5-OHU) is involved in the biosynthesis of 5-methoxyuridine (mo 5 U) and 5-oxyacetyluridine (cmo 5 U), which are ubiquitous modifications of the wobble position of bacterial tRNA . These modifications are believed to enhance translational fidelity by the ribosome .
Methods of Application or Experimental Procedures
The researchers used a cmoB-deficient strain of Escherichia coli as a host and assayed for the formation of mo 5 U in total RNA isolates with methyltransferases of unknown function from Bacillus subtilis .
Results or Outcomes
The researchers found that the mo 5 U modification is installed by the enzyme TrmR . They also determined X-ray crystal structures of TrmR with and without the anticodon stemloop of tRNA Ala .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDXBKZJFLRLCM-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914856 | |
| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyuridine | |
CAS RN |
957-77-7 | |
| Record name | 5-Hydroxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dihydroxy-1-pentofuranosylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)
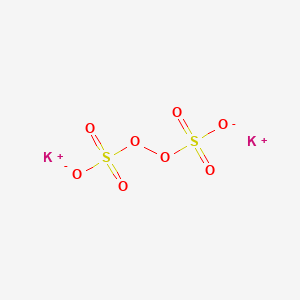
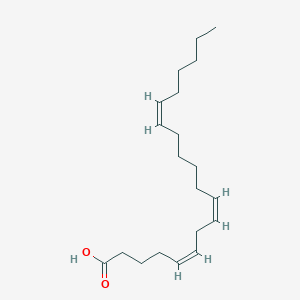
![t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate](/img/structure/B57059.png)
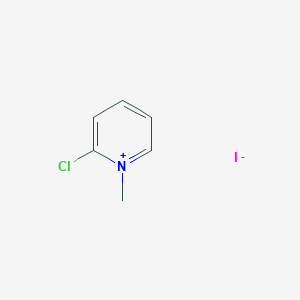
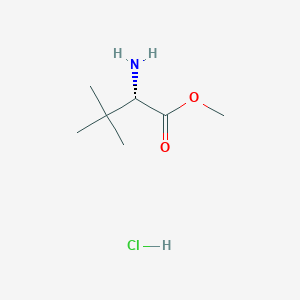
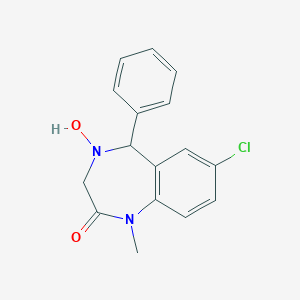

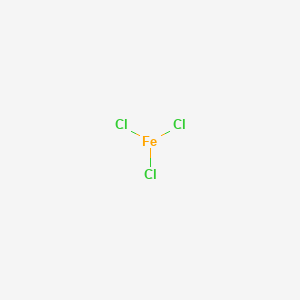

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
